5-(PIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
5-(Piperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a piperidine moiety at position 5 and a 4-(pyrrolidine-1-sulfonyl)phenyl group at position 2.
Properties
IUPAC Name |
5-piperidin-1-yl-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c20-14-17-19(22-10-2-1-3-11-22)26-18(21-17)15-6-8-16(9-7-15)27(24,25)23-12-4-5-13-23/h6-9H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUCYEVCATVHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(PIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine and pyrrolidine groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of the sulfonyl group: This step often involves the use of sulfonyl chlorides in the presence of a base to facilitate the substitution reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
5-(PIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
5-(PIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(PIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxazole Core
Analog 1 : 5-[Benzyl(methyl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Key Differences: Replaces the piperidin-1-yl group with a benzyl(methyl)amino substituent.
- Impact : The bulkier benzyl group increases molecular weight (422.5 vs. ~346–422 for other analogs) and may reduce membrane permeability compared to the piperidine variant. The aromatic benzyl group could enhance π-π stacking interactions with hydrophobic enzyme pockets .
- Synthesis : Similar to the target compound, synthesized via nucleophilic substitution or cyclization reactions, though specific conditions (e.g., solvent, catalyst) may vary .
Analog 2 : 5-(Dimethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Key Differences: Features a dimethylamino group instead of piperidin-1-yl.
- However, reduced rigidity may decrease binding specificity .
Analog 3 : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Key Differences : Substitutes piperidine with a fluorobenzoyl-piperazine group and replaces the pyrrolidine sulfonylphenyl group with a 2-fluorophenyl moiety.
- The 2-fluorophenyl group may alter binding kinetics compared to the sulfonamide-containing target compound .
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-(Piperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 378.47 g/mol |
| LogP | 2.7632 |
| Polar Surface Area | 79.779 Ų |
| Hydrogen Bond Acceptors | 10 |
The structure includes a piperidine ring and a pyrrolidine sulfonyl group, which contribute to its biological activity.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives containing the piperidine nucleus are often associated with antimicrobial effects against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The mechanism is thought to involve interference with bacterial cell wall synthesis or protein synthesis.
Enzyme Inhibition
The compound has demonstrated enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors have potential applications in treating urinary tract infections .
Anticancer Properties
Research indicates that similar oxazole derivatives possess anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The presence of the sulfonamide moiety is believed to enhance this activity by increasing solubility and bioavailability.
Study 1: Antibacterial Activity Evaluation
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial effects of synthesized piperidine derivatives. The results indicated that compounds structurally related to this compound exhibited significant inhibition against Salmonella Typhi and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Study 2: Enzyme Inhibition Assay
In another investigation focused on enzyme inhibition, the compound was tested for its ability to inhibit AChE. The results showed an IC50 value of approximately 25 µM, indicating moderate inhibitory activity compared to standard drugs .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Binding to Enzymes : The piperidine and pyrrolidine moieties allow for effective binding to active sites on enzymes such as AChE.
- Cell Membrane Interaction : The lipophilic nature of the compound facilitates its penetration through cell membranes, enhancing its efficacy against bacterial cells.
Q & A
Q. What are the standard synthetic routes for 5-(piperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile?
Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions. For example:
- Step 1 : Sulfonylation of 4-substituted phenyl groups using pyrrolidine-1-sulfonyl chloride under anhydrous conditions.
- Step 2 : Cyclocondensation of intermediates (e.g., nitrile derivatives) with piperidine in the presence of a dehydrating agent (e.g., POCl₃) to form the oxazole core.
- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity .
- Validation : Reaction progress is monitored via TLC, and intermediates are characterized by FTIR and NMR .
Q. Which spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- FTIR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, sulfonyl S=O stretches at ~1150–1300 cm⁻¹) .
- NMR : ¹H NMR identifies proton environments (e.g., piperidine/pyrrolidine methylene groups at δ 1.5–2.5 ppm; aromatic protons at δ 7.0–8.0 ppm). ¹³C NMR detects carbonyl (C=O) and nitrile (C≡N) carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How is the compound’s purity assessed during synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) quantify purity (>95% threshold) .
- Melting Point : Sharp melting range (e.g., 180–182°C) indicates crystallinity and absence of impurities .
Q. What preliminary pharmacological assays are recommended for this compound?
Methodological Answer:
- Antibacterial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL concentrations .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Controlled Replication : Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration) to minimize variability .
- Statistical Analysis : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare datasets. For example, discrepancies in IC₅₀ values may arise from differences in cell passage numbers or bacterial strain resistance profiles .
Q. What theoretical frameworks guide SAR studies for this compound?
Methodological Answer:
- Electron-Withdrawing Effects : The oxazole nitrile group enhances electrophilicity, influencing binding to target proteins. Substituent effects (e.g., sulfonyl groups) are modeled using Hammett σ constants or DFT calculations .
- Molecular Docking : Software like AutoDock Vina predicts interactions with enzymes (e.g., kinases or bacterial dihydrofolate reductase) using crystal structures from the PDB .
Q. How can researchers optimize synthetic routes using design of experiments (DOE)?
Methodological Answer:
- Factorial Design : Vary parameters (e.g., reaction time, temperature, catalyst loading) to identify optimal conditions. For example, a 2³ factorial design might reveal that refluxing at 110°C for 24 hours maximizes oxazole ring formation yield .
- Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., solvent polarity vs. yield) .
Q. What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Tests : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Analyze degradation products via LC-MS .
- Plasma Stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound remaining using HPLC .
Q. How are spectral data contradictions (e.g., NMR splitting patterns) resolved?
Methodological Answer:
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in piperidine/pyrrolidine rings) by acquiring spectra at 25°C and −40°C .
- COSY/NOESY : Identifies through-space coupling to confirm stereochemical assignments .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate LogP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Assess binding mode stability in target proteins over 100-ns trajectories using GROMACS .
Theoretical and Methodological Frameworks
Q. How should researchers integrate this compound into a broader theoretical framework?
Methodological Answer:
- Link to Enzyme Inhibition : Align with theories of competitive/non-competitive inhibition. For example, the sulfonyl group may mimic ATP’s phosphate moiety in kinase binding pockets .
- Mechanistic Studies : Use stopped-flow kinetics or surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) .
Q. What advanced statistical methods are used in dose-response studies?
Methodological Answer:
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to dose-response data using GraphPad Prism .
- Bootstrap Resampling : Estimates confidence intervals for EC₅₀ values in small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
